Cas no 2210-12-0 (8-Ethylazocan-2-one)

8-Ethylazocan-2-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-1296763
- 8-ETHYLAZOCAN-2-ONE
- 2210-12-0
- CID 130005250
- 2(1H)-Azocinone, 8-ethylhexahydro-
- 8-Ethylazocan-2-one
-
- Inchi: 1S/C9H17NO/c1-2-8-6-4-3-5-7-9(11)10-8/h8H,2-7H2,1H3,(H,10,11)
- InChI Key: YBXVEWJKNCSYRW-UHFFFAOYSA-N
- SMILES: O=C1CCCCCC(CC)N1
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 0.902±0.06 g/cm3(Predicted)
- Boiling Point: 299.6±9.0 °C(Predicted)
- pka: 16.67±0.40(Predicted)
8-Ethylazocan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296763-100mg |
8-ethylazocan-2-one |
2210-12-0 | 100mg |
$829.0 | 2023-09-30 | ||
Enamine | EN300-1296763-250mg |
8-ethylazocan-2-one |
2210-12-0 | 250mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1296763-5000mg |
8-ethylazocan-2-one |
2210-12-0 | 5000mg |
$2732.0 | 2023-09-30 | ||
Enamine | EN300-1296763-1.0g |
8-ethylazocan-2-one |
2210-12-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296763-50mg |
8-ethylazocan-2-one |
2210-12-0 | 50mg |
$792.0 | 2023-09-30 | ||
Enamine | EN300-1296763-10000mg |
8-ethylazocan-2-one |
2210-12-0 | 10000mg |
$4052.0 | 2023-09-30 | ||
Enamine | EN300-1296763-500mg |
8-ethylazocan-2-one |
2210-12-0 | 500mg |
$905.0 | 2023-09-30 | ||
Enamine | EN300-1296763-1000mg |
8-ethylazocan-2-one |
2210-12-0 | 1000mg |
$943.0 | 2023-09-30 | ||
Enamine | EN300-1296763-2500mg |
8-ethylazocan-2-one |
2210-12-0 | 2500mg |
$1848.0 | 2023-09-30 |
8-Ethylazocan-2-one Related Literature
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 8-Ethylazocan-2-one
8-Ethylazocan-2-one: A Comprehensive Overview
8-Ethylazocan-2-one, identified by the CAS registry number CAS No. 2210-12-0, is a significant compound in the field of organic chemistry. This compound, also referred to as ethylazocanone, belongs to the class of azocanones, which are derivatives of azo compounds. Its structure consists of a bicyclic framework with an ethyl group attached at the 8-position and a ketone group at the 2-position. This unique arrangement imparts distinctive chemical and physical properties to the compound, making it a subject of interest in various research domains.
The synthesis of 8-Ethylazocan-2-one involves a series of intricate organic reactions, often starting from simpler precursors. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, enhancing yield and purity. For instance, studies have explored the use of transition metal catalysts to facilitate key steps in its synthesis, such as cycloaddition reactions or oxidative coupling. These innovations not only streamline the manufacturing process but also pave the way for large-scale production, which is crucial for its potential applications.
In terms of physical properties, 8-Ethylazocan-2-one exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-Vis spectrum reveals strong absorption bands in the visible region, indicating its potential utility in photonic applications or as a chromophore in materials science.
The chemical reactivity of 8-Ethylazocan-2-one is another area that has garnered significant attention. Research has demonstrated that it undergoes nucleophilic attack at the carbonyl carbon, making it a valuable precursor in the synthesis of more complex molecules. For example, recent studies have utilized it as a building block for constructing bioactive compounds with potential pharmacological applications. Additionally, its ability to participate in Diels-Alder reactions has been exploited to synthesize polycyclic structures with unique electronic properties.
The application of 8-Ethylazocan-2-one extends beyond traditional organic synthesis. In materials science, it has been employed as a monomer in the preparation of polymeric materials with tailored mechanical and optical properties. For instance, researchers have incorporated it into polyurethane formulations to enhance their thermal stability and UV resistance. Furthermore, its role as an intermediate in drug discovery has been highlighted by recent studies targeting specific biological pathways.
In conclusion, 8-Ethylazocan-2-one (CAS No. 2210-12-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic techniques and understanding of its properties, positions it as a valuable tool for future research and development efforts.
2210-12-0 (8-Ethylazocan-2-one) Related Products
- 2877764-81-1(1-[(2-chlorophenyl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide)
- 371114-86-2(4-(2-bromo-5-methoxyphenyl)butan-2-one)
- 6113-61-7(N-Formyl-L-leucine)
- 2228635-06-9(5-(oxiran-2-yl)thiophene-2-carbonitrile)
- 2679817-87-7(benzyl N-(1S)-1-(4-cyanophenyl)-2,2-difluoroethylcarbamate)
- 2015514-36-8(4-(2,2-dimethylpropyl)-4H,5H,6H,7H-furo3,2-cpyridine)
- 1000162-10-6(Benzenemethanol, 3-chloro-2-fluoro-5-iodo-)
- 2229077-94-3(tert-butyl N-1-(5-chloropyrazin-2-yl)-2-oxoethylcarbamate)
- 1419182-20-9(2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid)
- 1804701-50-5(2-(Difluoromethyl)-4-fluoro-3-hydroxy-6-(trifluoromethyl)pyridine)




